Zolpidem 6-Carboxylic Acid Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUQNRCDQDKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017586 | |
| Record name | Cycloechinulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917252-81-4, 143086-29-7 | |
| Record name | Methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917252-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloechinulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Derivatization Research of Zolpidem 6 Carboxylic Acid Methyl Ester
Synthetic Pathways to Zolpidem 6-Carboxylic Acid Methyl Ester
The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, known as Zolpidem 6-Carboxylic Acid or zolpidic acid. umich.edupharmacompass.com Research has outlined a multi-step process that begins with the synthesis of the core imidazopyridine structure, followed by the introduction of the acetic acid side chain, and finally, esterification.
A documented synthetic approach involves the preparation of the acid chloride of Zolpidem 6-Carboxylic Acid as a key intermediate. In this method, Zolpidem 6-Carboxylic Acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl5), in a suitable solvent like dichloromethane. umich.edu This reaction converts the carboxylic acid group into a more reactive acid chloride. The subsequent reaction of this intermediate with methanol (B129727) would yield the desired this compound.
The precursor, Zolpidem 6-Carboxylic Acid, can be synthesized from 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine. umich.edu One pathway involves a Mannich reaction to introduce a dimethylaminomethyl group at the 3-position, which is then converted to a cyanomethyl group. umich.edu Alkaline hydrolysis of the nitrile furnishes the carboxylic acid. umich.edu
Synthesis of Stable Isotope-Labeled this compound Analogs
The synthesis of stable isotope-labeled compounds is crucial for various analytical applications, including metabolic studies and as internal standards in quantitative analyses. For this compound, a deuterated analog, specifically Zolpidem-d6 6-Carboxylic Acid Methyl Ester, has been synthesized. lgcstandards.com
The IUPAC name for this labeled compound is methyl 3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate. lgcstandards.com The deuterium (B1214612) atoms are typically introduced on the N,N-dimethyl group of the acetamide (B32628) side chain. The synthesis would likely follow a similar pathway to the unlabeled compound, but utilizing a deuterated version of dimethylamine (B145610) in the final amidation step to create the precursor amide, which is then further elaborated to the target ester. The use of deuterated reagents is a common strategy in the preparation of such labeled compounds. nih.gov
Table 1: Stable Isotope-Labeled Analog of this compound
| Compound Name | CAS Number | Molecular Formula | Notes |
| Zolpidem-d6 6-Carboxylic Acid Methyl Ester | 1215767-20-6 | C20H15D6N3O3 | Deuterium labeled on the N,N-dimethyl group. lgcstandards.com |
Methodological Advancements in Esterification Techniques for Carboxylic Acid Derivatives
The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, and various methods have been developed to improve efficiency, particularly for sterically hindered or sensitive substrates. While the classical Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is widely known, it can be harsh and lead to side reactions. nih.govmasterorganicchemistry.comkhanacademy.org
For complex molecules like Zolpidem 6-Carboxylic Acid, which possesses a sterically hindered heterocyclic core, more advanced and milder esterification techniques are often preferred. These methods aim to activate the carboxylic acid under gentle conditions to facilitate the reaction with the alcohol.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org The reaction proceeds at room temperature and is known to be effective for the esterification of sterically demanding acids and alcohols, suppressing the formation of byproducts. organic-chemistry.org
Dowex H+/NaI System: A heterogeneous catalysis approach using dried Dowex H+ cation-exchange resin in combination with sodium iodide (NaI) has been shown to be effective for the synthesis of sterically hindered esters. nih.gov This method offers the advantages of being environmentally friendly due to the reusability of the resin and simple product isolation. nih.gov
Other Reagent-Based Methods: A variety of other reagents have been developed to promote esterification, including the use of 1-hydroxybenzotriazole (B26582) (HOBt) esters as activated intermediates. researchgate.net These methods often provide high yields under mild conditions and are compatible with a wide range of functional groups. organic-chemistry.org The use of microwave assistance has also been explored in the synthesis of related zolpidem analogs to accelerate reaction times and improve yields. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity in Methyl Ester Synthesis
Optimizing reaction conditions is critical to maximize the yield and purity of the desired product. For the synthesis of this compound, several parameters can be adjusted.
Table 2: Key Parameters for Optimization of Methyl Ester Synthesis
| Parameter | Considerations |
| Activating Agent | The choice of activating agent for the carboxylic acid is crucial. While phosphorus pentachloride is effective, other reagents like thionyl chloride (SOCl2) or oxalyl chloride could be used. arkat-usa.org The choice may influence the reaction rate and the profile of byproducts. |
| Solvent | The solvent can significantly impact the reaction. Dichloromethane is a common choice for reactions involving acid chlorides. umich.edu Other aprotic solvents could also be employed. |
| Temperature | The reaction temperature needs to be carefully controlled. The formation of the acid chloride may be performed at reflux, while the subsequent esterification with methanol might be carried out at a lower temperature to minimize side reactions. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. google.com |
| Purification | The final product typically requires purification to remove unreacted starting materials and byproducts. Column chromatography is a common method for achieving high purity. nih.gov |
Examination of Synthetic Intermediates and Byproducts in this compound Production
During the multi-step synthesis of this compound, various intermediates are formed, and the potential for byproduct formation exists at each stage.
Key Synthetic Intermediates:
Zolpidem 6-Carboxylic Acid: The direct precursor to the methyl ester. lgcstandards.com
6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine-3-acetonitrile: The nitrile intermediate that is hydrolyzed to the carboxylic acid. umich.edu
3-(N,N-Dimethylaminomethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine: An intermediate in the pathway to the nitrile. umich.edu
6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine: The core heterocyclic starting material. umich.edu
Potential Byproducts:
Research on the synthesis of zolpidem and its related substances has identified several potential impurities that could also be present as byproducts in the synthesis of the methyl ester. umich.edu
(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol: This can arise from the reduction of a formyl intermediate or hydrolysis of other intermediates. umich.edu
Bis(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine) methane: A dimeric impurity that can be formed under certain conditions. umich.edu
Unreacted Starting Materials: Incomplete conversion at any step will lead to the presence of starting materials in the final product mixture.
Products of Side Reactions: The use of strong acids or high temperatures during esterification could potentially lead to degradation of the imidazopyridine ring or other side reactions. The formation of acetate (B1210297) byproducts has been noted in related syntheses employing acetic acid. nih.govresearchgate.net
A thorough analysis of the crude product using techniques such as LC-MS is essential to identify and characterize any byproducts, ensuring the purity of the final this compound. umich.edu
Biotransformation and Metabolic Pathway Investigations Pertinent to Zolpidem 6 Carboxylic Acid
Enzymatic Oxidation Mechanisms Leading to Zolpidem 6-Carboxylic Acid Formation
The journey from the parent drug, zolpidem, to Zolpidem 6-Carboxylic Acid is a two-step process rooted in oxidative metabolism. The initial and rate-limiting step involves the hydroxylation of the methyl group on the imidazopyridine moiety of zolpidem. nih.govnih.gov This reaction gives rise to an alcohol derivative, specifically 6-hydroxymethyl zolpidem (M4). nih.gov Subsequently, this intermediate alcohol metabolite undergoes further oxidation, which rapidly converts it into the corresponding carboxylic acid, Zolpidem 6-Carboxylic Acid (M2). nih.govnih.govnih.gov This metabolic pathway occurs in parallel with other primary routes of zolpidem metabolism, including the oxidation of the methyl group on the phenyl ring to form zolpidem phenyl-4-carboxylic acid (M1). nih.govoup.comnih.gov
Role of Specific Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP1A2, CYP2D6) in Zolpidem Carboxylic Acid Metabolite Production
The biotransformation of zolpidem is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of proteins crucial for drug metabolism. nih.govnih.gov Several CYP isoenzymes have been identified as participants in the metabolism of zolpidem, with varying degrees of contribution.
CYP3A4 is the principal enzyme responsible for zolpidem metabolism, accounting for approximately 60% of its clearance. nih.govresearchgate.netark-tdm.com It plays a major role in the initial hydroxylation step leading to the formation of the alcohol precursors of the carboxylic acid metabolites. nih.gov Studies using human liver microsomes have shown a strong correlation between zolpidem metabolism and CYP3A4 activity. nih.gov
While dominant, CYP3A4 is not the sole contributor. Other isoenzymes involved include:
CYP1A2 : This enzyme also participates in the formation of zolpidem's alcohol derivatives. nih.gov Its projected contribution to the net intrinsic clearance of zolpidem is about 14%. capes.gov.br
CYP2C9 and CYP2C19 : These enzymes are also involved in zolpidem metabolism to a lesser extent. ark-tdm.comresearchgate.netnih.gov CYP2C9 is estimated to contribute around 22% to the net intrinsic clearance. capes.gov.br
The involvement of multiple CYP isoenzymes in zolpidem metabolism has clinical implications, as it may reduce the risk of significant drug-drug interactions compared to drugs metabolized by a single enzyme. researchgate.net
Characterization of Zolpidem 6-Carboxylic Acid as a Major Metabolite of Zolpidem
While zolpidem phenyl-4-carboxylic acid (M1) is generally considered the most abundant urinary metabolite of zolpidem, accounting for about 51% of an administered dose, Zolpidem 6-Carboxylic Acid (M2) is also a significant and readily detectable metabolite. nih.govcerilliant.com In postmortem urine analysis, the concentrations of M2 have been found to be relatively high. nih.gov The formation of Zolpidem 6-Carboxylic Acid, along with other carboxylic acid derivatives, represents a primary pathway for zolpidem's elimination from the body. nih.gov The extensive conversion of zolpidem to its carboxylic acid metabolites is the reason why very little of the unchanged drug is found in urine. nih.govresearchgate.net
In Vitro Metabolic Studies of Zolpidem Related to Carboxylic Acid Formation
In vitro studies utilizing human liver microsomes and cDNA-expressed human CYP isoenzymes have been instrumental in elucidating the metabolic pathways of zolpidem. nih.govnih.gov These studies have confirmed that the biotransformation of zolpidem proceeds through parallel hydroxylation at three different sites on the molecule. nih.gov The formation of the M-3 metabolite (the alcohol precursor to zolpidem phenyl-4-carboxylic acid) was found to be the most dominant pathway in vitro, accounting for over 80% of the net intrinsic clearance. nih.gov
Furthermore, in vitro experiments with human hepatocytes in primary culture have shown that zolpidem is extensively and almost exclusively converted to one of its carboxylic acid derivatives, which is consistent with in vivo findings. nih.gov
Genetic Polymorphisms Influencing Zolpidem Carboxylic Acid Metabolism
Genetic variations, or polymorphisms, in the genes encoding CYP enzymes can lead to inter-individual differences in drug metabolism. Several studies have investigated the impact of such polymorphisms on the metabolism of zolpidem.
A study in the Chinese Han population found that the CYP3A418 allele, which is associated with increased CYP3A4 activity, and the CYP2C19 2 allele, linked to reduced CYP2C19 activity, can significantly affect zolpidem metabolism. researchgate.netnih.gov The CYP2C19*2 mutation, in particular, was associated with poor metabolism of zolpidem in this population group. researchgate.netnih.gov
Conversely, some studies have found no significant impact of certain genetic polymorphisms on zolpidem pharmacokinetics. For example, one study concluded that the CYP2C91/3 genotype does not significantly affect the plasma exposure of zolpidem. researchgate.net Similarly, another study did not find any evidence for the impact of CYP2C19 genetic polymorphisms on the pharmacokinetic parameters of zolpidem, even when co-administered with a CYP3A4 inhibitor. nih.gov The influence of CYP2D6 genotypes on zolpidem exposure was also found to be not significant. nih.gov These findings highlight the complexity of predicting the clinical effects of genetic polymorphisms on drugs metabolized by multiple enzymes.
Advanced Analytical Methodologies for the Characterization and Quantification of Zolpidem 6 Carboxylic Acid Methyl Ester
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of drug metabolites due to its high sensitivity, selectivity, and versatility. It is particularly well-suited for the direct analysis of polar and thermally labile compounds like Zolpidem 6-Carboxylic Acid and its esters in biological fluids.
The development of robust LC-MS/MS methods for the trace analysis of Zolpidem 6-Carboxylic Acid Methyl Ester involves meticulous optimization of several parameters to achieve the desired sensitivity and specificity. Key aspects of method development include the selection of an appropriate stationary phase, mobile phase composition, and gradient elution profile to ensure efficient chromatographic separation from endogenous matrix components and other metabolites of zolpidem.
Validation of the developed method is crucial to ensure its reliability for routine analysis. This process typically encompasses the evaluation of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. For instance, a study detailing the analysis of zolpidem and its acidic metabolites in hair samples reported a lower limit of quantification (LLOQ) of 1.0 pg/mg for Zolpidem 6-Carboxylic Acid using an LC-MS/MS method, demonstrating the high sensitivity achievable with this technique umich.edu. The calibration range for this metabolite was established between 1.0 and 200.0 pg/mg, with a coefficient of determination (r²) of ≥0.9986, indicating excellent linearity umich.edu.
Interactive Data Table: LC-MS/MS Method Validation Parameters for Zolpidem 6-Carboxylic Acid Analysis
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mg | umich.edu |
| Calibration Range | 1.0 - 200.0 pg/mg | umich.edu |
| Coefficient of Determination (r²) | ≥0.9986 | umich.edu |
| Intraday Accuracy | -7.1% to 9.0% | umich.edu |
| Interday Accuracy | -6.1% to 7.9% | umich.edu |
| Intraday Precision | within 6.5% | umich.edu |
| Interday Precision | within 5.4% | umich.edu |
Electrospray ionization (ESI) is the most commonly employed ionization technique for the LC-MS/MS analysis of zolpidem and its metabolites, as it is a soft ionization method that minimizes fragmentation of the parent molecule, thereby maximizing the abundance of the precursor ion. The analysis is typically performed in the positive ion mode, where the analyte molecule is protonated to form the [M+H]⁺ ion. For Zolpidem 6-Carboxylic Acid, the precursor ion would be at m/z 338.1, and for its methyl ester, the precursor ion would be at m/z 352.1.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. In MRM, the precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio by filtering out background interferences. A study on zolpidem and its carboxylic acid metabolite provided the MRM transitions for Zolpidem Carboxylic Acid, with a quantifier transition of 338.065 → 265.000 and a qualifier transition of 338.065 → 293.000 nih.gov.
Interactive Data Table: MRM Transitions for Zolpidem and its Carboxylic Acid Metabolite
| Analyte | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Zolpidem | Quantifier | 308.121 | 262.900 | nih.gov |
| Zolpidem | Qualifier | 308.121 | 219.100 | nih.gov |
| Zolpidem Carboxylic Acid | Quantifier | 338.065 | 265.000 | nih.gov |
| Zolpidem Carboxylic Acid | Qualifier | 338.065 | 293.000 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of drug metabolites. However, for polar compounds containing functional groups such as carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
Alkylation is a common derivatization strategy for carboxylic acids, which involves the replacement of the acidic proton of the carboxyl group with an alkyl group, thereby forming an ester. This process reduces the polarity and increases the volatility of the analyte. For the analysis of Zolpidem 6-Carboxylic Acid, methylation to form this compound is a viable approach. This can be achieved using various methylating agents such as diazomethane, trimethylsilyldiazomethane, or by acidic esterification with methanol (B129727). One study reported the successful use of ethyl iodide to form the ethyl ester of zolpidem carboxylic acid for GC-MS analysis, a technique analogous to methylation researchgate.net.
Selected Ion Monitoring (SIM) is a sensitive detection mode in GC-MS where the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest. This targeted approach significantly improves the sensitivity of the analysis by reducing the chemical noise from other co-eluting compounds. For the analysis of this compound, the molecular ion and key fragment ions would be monitored. For instance, a method for identifying zolpidem carboxylic acid in urine utilized GC-MS in the selected ion-monitoring mode after alkylation with ethyl iodide researchgate.net. This approach allowed for a detection limit of 2 ng/mL researchgate.net.
Interactive Data Table: GC-MS Method Parameters for Zolpidem Carboxylic Acid (as Ethyl Ester)
| Parameter | Value | Reference |
| Derivatizing Agent | Ethyl Iodide | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |
| Limit of Detection (LOD) | 2 ng/mL | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of chemical compounds. While LC-MS/MS and GC-MS are excellent for quantification and tentative identification based on mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.
For a novel or reference standard of this compound, ¹H NMR and ¹³C NMR spectroscopy would be essential for complete structural confirmation.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons on the imidazopyridine and phenyl rings, the methylene protons adjacent to the amide and ester groups, the N,N-dimethyl protons, the tolyl methyl protons, and importantly, a singlet around 3.9 ppm corresponding to the methyl ester protons.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and amide groups would appear at the downfield region of the spectrum (typically 160-180 ppm). The aromatic and heteroaromatic carbons would resonate in the 110-150 ppm range, while the aliphatic carbons (methyl and methylene groups) would be found in the upfield region.
While the synthesis of the methyl ester of Zolpidem 6-Carboxylic Acid has been reported in the literature as an intermediate, specific, publicly available ¹H and ¹³C NMR spectral data for the final, isolated compound could not be located in the searched scientific literature. However, the structural confirmation of the two major metabolites of zolpidem, including the 6-carboxylic acid, has been confirmed using 2D ¹H-¹⁵N NMR correlation in a study focused on their synthesis nih.gov. This underscores the importance of NMR in the definitive identification of such compounds.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong stretching vibration of the ester carbonyl group (C=O), which is expected to appear in the region of 1720-1740 cm⁻¹. This is a higher frequency compared to the carboxylic acid precursor due to the absence of hydrogen bonding. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups (around 3000 cm⁻¹), C-O stretching of the ester group (around 1200-1300 cm⁻¹), and various fingerprint region absorptions corresponding to the complex vibrations of the entire molecule. A theoretical study on Zolpidem has provided computed vibrational frequencies which can serve as a basis for interpreting the spectrum of its derivatives physchemres.org.
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-O (Ester) | 1200 - 1300 | Strong |
| C=N, C=C (Aromatic) | 1450 - 1650 | Medium to Weak |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=C and C=N bonds within the imidazo[1,2-a]pyridine core. The carbonyl stretch of the ester group would also be visible, though typically weaker than in the FT-IR spectrum. A study on Zolpidem utilized Raman spectroscopy to identify its vibrational modes, and similar analysis could be applied to its methyl ester derivative physchemres.org.
Chromatographic Separation Techniques for Impurity Profiling and Purity Assessment
Chromatographic techniques are essential for separating this compound from its parent drug, other metabolites, and any process-related impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Zolpidem and its metabolites. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for the separation of the relatively nonpolar methyl ester. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection can be achieved using UV-Vis spectroscopy, typically at a wavelength around 245 nm where the imidazo[1,2-a]pyridine chromophore absorbs strongly. Several studies have detailed HPLC methods for the determination of Zolpidem and its degradation products, which can be adapted for the analysis of the methyl ester nih.govresearchgate.net. LGC Standards indicates that the purity of Zolpidem 6-Carboxylic Acid is assessed by HPLC lgcstandards.com.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of zolpidem and its metabolites in various biological matrices. While specific methods for this compound are not available, the principles of HPLC method development for the parent carboxylic acid are well-established and can be logically extended.
Method development for Zolpidem 6-Carboxylic Acid typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. Due to the polar nature of the carboxylic acid group, a C18 or a phenyl-hexyl column is often employed to provide sufficient retention and separation from other matrix components.
The mobile phase composition is critical for achieving optimal separation. A gradient elution is commonly used, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration (typically acetonitrile or methanol). The aqueous phase is often buffered to control the ionization state of the carboxylic acid, which influences its retention and peak shape. Additives like formic acid or ammonium acetate (B1210297) are frequently used to improve peak symmetry and enhance mass spectrometric detection.
For the analysis of this compound, one would anticipate a significantly longer retention time on a reversed-phase column compared to its carboxylic acid counterpart due to the increased lipophilicity of the methyl ester. The mobile phase gradient might need to be adjusted to ensure timely elution.
Table 1: Exemplary HPLC Method Parameters for the Analysis of Zolpidem Metabolites
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
This table presents a generalized HPLC method for zolpidem and its metabolites. Specific conditions may vary depending on the sample matrix and instrumentation.
Ultra-Performance Liquid Chromatography (UPLC) Method Development
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.
UPLC methods for the analysis of zolpidem and its metabolites, including Zolpidem 6-Carboxylic Acid, have been developed and validated for forensic and clinical applications. dtic.mil These methods often utilize C18 or other similar stationary phases and are coupled with tandem mass spectrometry (MS/MS) for highly sensitive and specific detection. dtic.mil
The development of a UPLC method for this compound would follow similar principles to HPLC but with adjustments to accommodate the faster separation. The shorter analysis times of UPLC would be advantageous for high-throughput screening.
Table 2: UPLC-MS/MS Method Parameters for Zolpidem and its Metabolites in Biological Matrices
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) dtic.mil |
| Mobile Phase A | 5 mM Ammonium Acetate in water oup.com |
| Mobile Phase B | Acetonitrile oup.com |
| Gradient | Optimized for separation of zolpidem and metabolites |
| Flow Rate | 0.4 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
This table is based on published methods for zolpidem and its metabolites and serves as a starting point for method development.
Forensic Analytical Applications of Zolpidem 6-Carboxylic Acid and its Ester Derivatives
The detection and quantification of zolpidem and its metabolites are crucial in forensic toxicology to investigate cases of drug-facilitated crimes, driving under the influence of drugs (DUID), and poisonings. nih.govnih.gov Zolpidem is extensively metabolized in the body, with less than 1% of the parent drug excreted unchanged in the urine. oup.com Therefore, the analysis of its metabolites, such as Zolpidem 6-Carboxylic Acid, is essential for confirming zolpidem exposure, particularly when there is a delay in sample collection. oup.com
The presence of Zolpidem 6-Carboxylic Acid in biological samples like urine, blood, and hair provides a longer window of detection compared to the parent drug. nih.gov For instance, after a single therapeutic dose, zolpidem may only be detectable in urine for a short period, while its carboxylic acid metabolites can be detected for several days. oup.com
While this compound is not a commonly reported metabolite, the esterification of carboxylic acid metabolites is a well-known derivatization technique in forensic analysis. This process can be employed to improve the chromatographic properties and volatility of polar analytes for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization to the methyl ester would increase the compound's volatility and thermal stability, making it more amenable to GC-MS analysis. This technique can enhance the sensitivity and specificity of the detection method.
The analytical challenge in forensic cases often lies in detecting picogram-level concentrations of these substances in complex biological matrices. nih.gov Therefore, highly sensitive techniques like LC-MS/MS are the preferred methods for the analysis of zolpidem and its metabolites. oup.comnih.gov
Table 3: Forensic Significance of Zolpidem Metabolites
| Compound | Significance in Forensic Analysis | Common Analytical Techniques |
| Zolpidem | Indicates recent use, but has a short detection window. nih.gov | LC-MS/MS, GC-MS nih.gov |
| Zolpidem 6-Carboxylic Acid | Major metabolite, provides a longer window of detection, crucial for confirming exposure. oup.comnih.gov | LC-MS/MS oup.comnih.gov |
| This compound | Not a typical metabolite; its presence could indicate sample derivatization for analytical purposes (e.g., GC-MS). | GC-MS (after derivatization) |
Computational Chemistry and Spectroscopic Simulation Studies of Zolpidem 6 Carboxylic Acid Methyl Ester
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For Zolpidem and its derivatives, these calculations provide insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.
Studies on the parent Zolpidem molecule, using the B3LYP/6-311++G(d,p) basis set, have determined its optimized geometry. physchemres.org These calculations reveal the characteristic bond lengths and angles of the imidazopyridine core, the phenyl ring, and the acetamide (B32628) side chain. For Zolpidem 6-Carboxylic Acid Methyl Ester, the addition of a methyl ester group at the 6-position of the imidazopyridine ring is expected to introduce minor alterations to the local geometry. The ester group itself will adopt a planar conformation to maximize resonance stabilization.
The electronic structure is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. scialert.net In Zolpidem and its metabolites, the HOMO and LUMO are primarily localized over the conjugated imidazopyridine and phenyl ring systems. scialert.net The introduction of an electron-withdrawing methyl ester group at the 6-position would be expected to lower the energy of both the HOMO and LUMO, potentially modulating the molecule's electronic properties and reactivity.
Table 1: Representative Calculated Geometrical Parameters for an Imidazopyridine Core (Note: These are illustrative values based on calculations for Zolpidem and may vary slightly for the 6-carboxylic acid methyl ester derivative.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (Amide) | 1.222 Å |
| Bond Length | C-N (Imidazole) | 1.380 Å |
| Bond Length | C=C (Pyridine) | 1.395 Å |
| Bond Angle | C-N-C (Imidazole) | 108.5° |
| Bond Angle | O=C-N (Amide) | 122.1° |
| Dihedral Angle | Imidazopyridine-Phenyl | ~45-55° |
Density Functional Theory (DFT) for Spectroscopic Property Prediction and Validation
DFT calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm molecular structure and assign spectral features.
For Zolpidem, DFT calculations have been used to compute the vibrational frequencies of its functional groups. physchemres.org For instance, the characteristic stretching vibration of the amide carbonyl group (C=O) is calculated to be around 1640 cm⁻¹. physchemres.org For this compound, an additional strong absorption band corresponding to the ester carbonyl stretch would be predicted, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester would also introduce new bands in the fingerprint region.
Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For the imidazopyridine scaffold, distinct ¹H and ¹³C NMR signals are predicted for the protons and carbons of the fused ring system. The introduction of the methyl ester group at the 6-position would cause a downfield shift for the adjacent aromatic protons due to its electron-withdrawing nature. A new singlet corresponding to the methyl ester protons would also be predicted in the ¹H NMR spectrum, typically around 3.8-4.0 ppm.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | ~1640 |
| Ester C=O | Stretch | ~1740 |
| Aromatic C-H | Stretch | 3000-3100 |
| Methyl C-H | Stretch | 2850-2960 |
| C-N | Stretch | 1200-1350 |
| C-O (Ester) | Stretch | 1000-1300 |
In Silico Modeling of Molecular Interactions and Reactivity
In silico techniques like molecular docking are crucial for predicting how a ligand might bind to a biological target. Zolpidem and its analogues are known to bind to the benzodiazepine site at the α/γ subunit interface of the GABAA receptor. nih.govnih.gov Molecular docking studies have identified key amino acid residues that stabilize this interaction, including histidine and phenylalanine residues on the α1 subunit and methionine and phenylalanine residues on the γ2 subunit. nih.govnih.gov
For this compound, docking simulations would be necessary to determine how the addition of the methyl ester group affects binding affinity and orientation within the GABAA receptor pocket. The ester group could potentially form additional hydrogen bonds or van der Waals interactions with receptor residues, which might alter the binding affinity compared to the parent compound. Docking studies suggest that Zolpidem's interaction relies heavily on shape complementarity with the binding pocket. nih.govresearchgate.net
Reactivity can be assessed by examining the molecular electrostatic potential (MESP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. physchemres.orgresearchgate.net For Zolpidem, the oxygen and nitrogen atoms are typically the most electron-rich sites, while the hydrogen atoms of the aromatic rings are electron-poor. physchemres.orgscialert.net The carbonyl oxygen of the new ester group in this compound would represent another significant nucleophilic site, potentially influencing its metabolic pathways and intermolecular interactions.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule is often determined by its preferred three-dimensional conformation. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to identify low-energy, stable conformers. This is typically done by rotating single bonds and calculating the potential energy at each step.
For this compound, the energy landscape would be further complicated by the rotation around the bonds of the methyl ester group. A potential energy surface scan could map out the energetically favorable conformations, providing insight into the shapes the molecule is most likely to adopt in a biological environment. Identifying the global energy minimum conformation is essential for accurate molecular docking studies and for understanding its interaction with target receptors.
Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration in Related Series
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. pharmacophorejournal.commdpi.comnih.gov For imidazopyridine analogues acting as GABAA receptor modulators, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.gov
These models highlight the structural features that are important for activity. For example, SAR studies on imidazopyridines have shown that:
The imidazopyridine core is essential for binding. physchemres.org
An antiplanar group (like the p-tolyl group in Zolpidem) is critical for binding affinity and selectivity. researchgate.net
Substitutions on the imidazopyridine ring can significantly impact binding to different GABAA receptor subtypes. researchgate.net
By analyzing the results of such QSAR models, one could predict the likely impact of the 6-carboxylic acid methyl ester substitution. The models often quantify the importance of steric, electrostatic, and hydrophobic fields. The methyl ester group would introduce changes in all three fields: it adds bulk (steric), is polar (electrostatic), and has both hydrophobic (methyl) and hydrophilic (carbonyl) components. A QSAR model could quantitatively predict whether these changes are likely to be favorable or unfavorable for binding affinity to the GABAA receptor. pharmacophorejournal.comscirp.org
Q & A
Q. Q1. What are the validated synthetic routes for Zolpidem 6-Carboxylic Acid Methyl Ester, and how can researchers optimize yield and purity?
Synthesis typically involves hydrolytic demethylation of precursor compounds or selective oxidation of glucuronic acid derivatives using non-heme iron catalysts like Fe(R,R-PDP). For example, α-methyl-γ-glucuronic acid methyl ester can be fully oxidized at the C3-position using Fe(R,R-PDP) (8.3 mol%), acetic acid (2.5 equiv.), and H₂O₂ (10 equiv.) in a stepwise addition protocol . Optimization requires monitoring steric hindrance (e.g., bulky protecting groups like TBDMS reduce reaction rates) and adjusting catalyst loading. Purity is confirmed via GC-MS or LC-MS, referencing spectral libraries such as the EPA/NIH Mass Spectral Database .
Q. Q2. What analytical techniques are recommended for structural confirmation and purity assessment?
- GC-MS/LC-MS : Compare fragmentation patterns with authenticated standards (e.g., [2H₆]-labeled analogs for isotopic tracing) .
- NMR : Assign peaks using DEPT and COSY to resolve methyl ester and carboxylic acid protons.
- HPLC : Use cyanosilicone columns for polar metabolite separation, as described in AOCS/AOAC methods for fatty acid methyl esters .
Advanced Research: Mechanistic and Pharmacokinetic Challenges
Q. Q3. How do catalytic systems (e.g., Fe vs. Mn) influence the selectivity of this compound synthesis?
Mn(PDP) catalysts exhibit higher oxidative activity but lower selectivity compared to Fe(R,R-PDP). For instance, Mn(R,R-PDP) achieves faster oxidation of α-methyl-γ-glucuronic methyl ester but risks over-oxidation at the C4-position. To mitigate this, reactions should be conducted at reduced temperatures (e.g., 0–5°C) and monitored via in-situ FTIR to track intermediate formation . A comparative table summarizes key parameters:
| Catalyst | Loading (mol%) | Temperature | Selectivity (C3:C4) | Reference |
|---|---|---|---|---|
| Fe(R,R-PDP) | 8.3 | RT | 95:5 | |
| Mn(R,R-PDP) | 5.0 | 0–5°C | 85:15 |
Q. Q4. How should researchers resolve contradictions in pharmacokinetic data, such as sex-dependent clearance rates?
Sex-related differences in metabolite clearance (e.g., higher Zolpidem 6-Carboxylic Acid retention in male vs. female rats) arise from variations in alcohol/aldehyde dehydrogenase activity. To validate findings:
Q. Q5. What methodologies enable precise quantification of this compound in biological matrices?
- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol elution, followed by derivatization with BSTFA for GC-MS detection .
- Isotope Dilution : Spike samples with [2H₆]-Zolpidem 6-Carboxylic Acid to correct for ion suppression and enhance accuracy .
Experimental Design and Reproducibility
Q. Q6. How can researchers ensure reproducibility in oxidation reactions involving this compound?
Q. Q7. What computational tools are suitable for modeling the metabolic pathways of this compound?
- Density Functional Theory (DFT) : Predict oxidation intermediates and transition states using Gaussian16 with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., with cytochrome P450 isoforms) using GROMACS .
Data Validation and Reporting Standards
Q. Q8. How should contradictory data from replicate experiments be analyzed and reported?
Q. Q9. What are the best practices for documenting synthetic procedures in peer-reviewed journals?
- Follow ICMJE guidelines: Specify catalyst sources (e.g., Sigma-Aldrich, ≥98% purity), reaction temperatures (±0.5°C), and stirring rates (RPM) .
- Include raw spectral data (e.g., .JCAMP-DX files) in supporting information .
Emerging Research Directions
Q. Q10. What unexplored applications of this compound warrant further investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
